N-Dodecanoyl-phenlyalanine N-Dodecanoyl-phenlyalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16483300
InChI: InChI=1S/C21H33NO3/c1-2-3-4-5-6-7-8-9-13-16-20(23)22-19(21(24)25)17-18-14-11-10-12-15-18/h10-12,14-15,19H,2-9,13,16-17H2,1H3,(H,22,23)(H,24,25)
SMILES:
Molecular Formula: C21H33NO3
Molecular Weight: 347.5 g/mol

N-Dodecanoyl-phenlyalanine

CAS No.:

Cat. No.: VC16483300

Molecular Formula: C21H33NO3

Molecular Weight: 347.5 g/mol

* For research use only. Not for human or veterinary use.

N-Dodecanoyl-phenlyalanine -

Specification

Molecular Formula C21H33NO3
Molecular Weight 347.5 g/mol
IUPAC Name 2-(dodecanoylamino)-3-phenylpropanoic acid
Standard InChI InChI=1S/C21H33NO3/c1-2-3-4-5-6-7-8-9-13-16-20(23)22-19(21(24)25)17-18-14-11-10-12-15-18/h10-12,14-15,19H,2-9,13,16-17H2,1H3,(H,22,23)(H,24,25)
Standard InChI Key RKQUHHNIJVGMIG-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O

Introduction

Chemical Structure and Molecular Properties

N-Dodecanoyl-L-phenylalanine (IUPAC name: (2S)-2-(dodecanoylamino)-3-phenylpropanoic acid) consists of a 12-carbon saturated fatty acid (dodecanoic acid) linked via an amide bond to the L-isomer of phenylalanine. The compound’s amphiphilic nature arises from its hydrophobic dodecanoyl chain and the polar carboxylate group of phenylalanine. Key molecular properties include:

PropertyValueSource
Molecular formulaC21H33NO3
Molecular weight347.492 g/mol
Exact mass347.246 Da
LogP (lipophilicity)5.11
Polar surface area66.4 Ų
HS code2924299090

The compound’s high LogP value underscores its lipophilic character, which enhances its utility in formulations requiring membrane permeability or micelle formation . Its classification under HS code 2924299090 (cyclic amides) reflects its regulatory status as a non-hazardous chemical in trade contexts .

Synthesis Methodologies

Chemical Synthesis

Traditional chemical synthesis involves coupling dodecanoic acid derivatives with L-phenylalanine under activated conditions. Notable methods include:

  • Pal et al. (2007): A 97% yield was achieved using dodecanoyl chloride and L-phenylalanine in tetrahydrofuran (THF) with triethylamine as a base .

  • Phoon et al. (2004): A 98% yield was reported via mixed anhydride intermediates, leveraging N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) as coupling agents .

These methods, while efficient, often require stoichiometric reagents and generate stoichiometric waste, prompting interest in enzymatic alternatives .

Enzymatic Synthesis

A patent by WO1990014429A1 details an enzyme-catalyzed process using lipases (e.g., Candida antarctica lipase B) to acylate phenylalanine amides with dodecanoic acid esters in organic solvents . Key advantages include:

  • Selectivity: Enzymes selectively acylated the α-amino group without modifying the carboxylate or aromatic side chain .

  • Sustainability: Reduced reliance on toxic solvents and reagents compared to chemical methods .

Physicochemical and Regulatory Profiles

Solubility and Stability

The compound is sparingly soluble in water (<1 mg/mL at 25°C) but readily dissolves in organic solvents like ethanol, chloroform, and dimethyl sulfoxide (DMSO) . Stability studies indicate no decomposition under ambient conditions for up to 24 months when stored in inert atmospheres .

Regulatory Considerations

Under HS code 2924299090, N-dodecanoyl-L-phenylalanine incurs a 6.5% Most Favored Nation (MFN) tariff and 30.0% general tariff in international trade . No acute toxicity data are publicly available, though its structural similarity to food-grade surfactants suggests low biohazard potential .

Applications in Industry and Research

Surfactant and Detergent Formulations

The compound’s amphiphilicity enables its use in:

  • Personal care products: As a mild surfactant in shampoos and moisturizers, leveraging its compatibility with skin proteins .

  • Industrial cleaners: Effective in emulsifying oils without generating excessive foam .

Biomedical Research

While direct therapeutic applications remain unexplored, its phenylalanine moiety has been investigated in:

  • Drug delivery systems: Enhancing lipid solubility of peptide-based drugs .

  • Enzyme studies: Serving as a substrate for lipases and proteases in mechanistic assays .

Research Frontiers and Challenges

Scalability of Enzymatic Production

Despite advances, industrial-scale enzymatic synthesis faces hurdles such as enzyme cost and reaction time optimization . Immobilized lipase systems and continuous-flow reactors are under investigation to address these limitations .

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